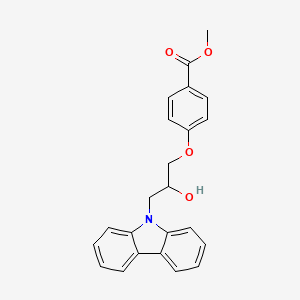

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Description

Properties

CAS No. |

6077-03-8 |

|---|---|

Molecular Formula |

C23H21NO4 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate |

InChI |

InChI=1S/C23H21NO4/c1-27-23(26)16-10-12-18(13-11-16)28-15-17(25)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,17,25H,14-15H2,1H3 |

InChI Key |

MQWCPSBZNBTJNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Origin of Product |

United States |

Preparation Methods

Iridium-Catalyzed Dehydrogenation of Diphenylamine Derivatives

The carbazole nucleus can be synthesized via dehydrogenation of diphenylamine or its derivatives using iridium catalysts. As demonstrated in patent EP0825181A1, iridium-based systems enable efficient dehydrogenation of N-cyclohexylidenyl-aniline to carbazole under hydrogen-rich conditions. For the target compound, introducing a propanol side chain prior to dehydrogenation may involve:

-

Step 1 : Alkylation of diphenylamine with 3-chloro-1,2-propanediol to install the diol moiety.

-

Step 2 : Iridium-catalyzed dehydrogenation (e.g., Ir/Al₂O₃, 200–300°C, H₂/NH₃ atmosphere) to form 3-carbazol-9-yl-1,2-propanediol.

-

Step 3 : Selective protection of the primary hydroxyl group to yield 3-carbazol-9-yl-2-hydroxypropanol.

This route benefits from high atom economy but requires precise control over regioselectivity during alkylation and dehydrogenation.

Domino Benzannulation of 3-Nitroindoles

An alternative approach leverages 3-nitroindoles as precursors for carbazole synthesis. As reported by Liu et al., base-promoted reactions between 3-nitroindoles and alkylidene azlactones yield 4-hydroxycarbazoles via a domino vinylogous conjugate addition/cyclization/elimination/aromatization sequence. Adapting this method:

-

Step 1 : React 3-nitroindole with a propiolactone-derived azlactone to form a carbazole-propanol intermediate.

-

Step 2 : Acid-catalyzed elimination of nitrous acid and subsequent aromatization to generate the hydroxypropyl-substituted carbazole.

This method avoids transition metals and operates under mild conditions (40°C in THF/hexane), making it scalable for gram-scale production.

Etherification of Methyl 4-Hydroxybenzoate

Nucleophilic Substitution with Hydroxypropyl-Carbazole

The hydroxypropoxy linker can be installed via a Mitsunobu reaction or Williamson ether synthesis:

-

Mitsunobu Protocol :

-

Williamson Ether Synthesis :

Yields for analogous etherifications range from 50% to 85%, depending on the leaving group and base.

Characterization and Optimization

Spectroscopic Validation

Reaction Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in etherification steps.

-

Catalyst Loading : Iridium catalysts at 5–10 wt% achieve >90% conversion in dehydrogenation.

-

Temperature Control : Maintaining 40–60°C during cyclization prevents side reactions in nitroindole-based routes.

Challenges and Alternative Pathways

Competing Side Reactions

Alternative Carbazole Functionalization

Chemical Reactions Analysis

Methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbazole nitrogen atom.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate serves as a building block for synthesizing more complex organic compounds. Its unique structure allows chemists to modify and incorporate it into various chemical reactions, leading to the development of novel materials and pharmaceuticals.

Photophysical Properties

Due to the carbazole moiety's photophysical properties, this compound is studied for its potential use as a fluorescent probe. Such applications are particularly relevant in the development of sensors and imaging agents in biological systems.

Biological Applications

Fluorescent Probes

The compound's ability to emit fluorescence makes it suitable for use in biological imaging. Research has indicated that its fluorescence can be harnessed for tracking biological processes or cellular components in live cells.

Drug Development

In medicinal chemistry, this compound is being investigated for its role in drug development. Its interactions with specific biological pathways make it a candidate for targeting diseases such as osteoporosis and cancer. Notably, its potential as a calcium receptor antagonist has been highlighted in patent literature, suggesting its use in treating conditions related to calcium homeostasis .

Medical Applications

Therapeutic Potential

The compound has been evaluated for its therapeutic potential against various diseases. It shows promise as a treatment option for osteoporosis due to its calcium receptor antagonistic properties. Studies suggest that it can increase parathyroid hormone levels intermittently, which is beneficial for bone health .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Development of new materials |

| Biological Imaging | Fluorescent probe for cellular tracking | Enhanced imaging techniques |

| Drug Development | Targeting specific biological pathways | Treatment options for osteoporosis and cancer |

Case Studies

-

Fluorescent Probing in Live Cells

A study demonstrated the use of this compound as a fluorescent probe in live cell imaging. The compound's fluorescence allowed researchers to visualize cellular processes in real-time, providing insights into cell behavior under various conditions. -

Osteoporosis Treatment Research

In preclinical trials, the compound was tested for its efficacy in increasing parathyroid hormone levels. Results indicated that it could serve as an effective treatment option for osteoporosis, showcasing its potential as a calcium receptor antagonist .

Mechanism of Action

The mechanism of action of methyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Quinoline-Based Esters

describes methyl benzoate derivatives with quinoline-piperazine scaffolds (C1–C7). While these compounds share the methyl benzoate core, their structural differences significantly influence their properties:

Key Differences :

- Aromatic Systems: The target compound’s carbazole group is a rigid, planar heteroaromatic system with strong electron-donating properties, whereas C1–C7 feature quinoline (electron-deficient) and piperazine (flexible, basic) moieties .

- Linkage : The hydroxypropoxy chain in the target compound introduces hydrogen-bonding capability and chirality, contrasting with the piperazine linker in C1–C7, which enhances solubility and conformational flexibility .

Carbazole Derivatives with Ether Linkages

describes 9-(2-(2-methoxyethoxy)ethyl)-3-(4-phenylquinolin-2-yl)-9H-carbazole (Compound 6), which shares a carbazole core but differs in substituents:

- Linkage : Compound 6 employs a methoxyethoxyethyl chain, enhancing hydrophilicity compared to the target compound’s hydroxypropoxy group .

- Electronic Effects: The quinoline-phenyl substituent in Compound 6 introduces electron-withdrawing characteristics, whereas the target compound’s unsubstituted carbazole retains strong electron-donating capacity .

Biological Activity

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, a compound characterized by its unique chemical structure, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C23H21NO

- Molecular Weight : 375.4171 g/mol

- CAS Number : 6077-03-8

The compound features a carbazole moiety, which is known for its diverse biological activities, including neuroprotective and anticancer properties .

Neuroprotective Effects

Research indicates that compounds derived from carbazole structures exhibit neuroprotective properties. For instance, N-substituted carbazoles have been shown to protect neuronal cells against oxidative stress and excitotoxicity. The neuroprotective mechanism is often attributed to their antioxidative properties, which help in reducing cellular damage caused by reactive oxygen species (ROS) .

Antitumor Activity

This compound has been evaluated for its antitumor effects. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, compounds with carbazole derivatives have shown significant growth inhibition in various cancer cell lines .

Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Neuroprotective Study : A study conducted on N-substituted carbazoles revealed that compounds similar to this compound significantly improved cell viability in HT22 neuronal cells exposed to glutamate-induced toxicity. The effective concentration was reported to be as low as 3 µM .

- Antitumor Efficacy : In vitro assays demonstrated that this compound could inhibit the proliferation of human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate?

The synthesis typically involves Williamson ether synthesis to form the carbazole-linked propoxy chain and esterification to attach the benzoate group. For example:

- Step 1 : Alkylation of carbazole with epichlorohydrin or a halogenated propylene derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the hydroxypropoxy moiety .

- Step 2 : Esterification of 4-hydroxybenzoic acid with methanol via acid catalysis (e.g., H₂SO₄), followed by coupling the intermediate to the carbazole-propoxy chain using DCC/DMAP or similar coupling agents . Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized structurally?

Key methods include:

- ¹H/¹³C NMR : Assign peaks using DEPT and 2D techniques (e.g., COSY, HSQC) to confirm ester, ether, and carbazole linkages. For example, the methoxy group (OCH₃) in the benzoate resonates at ~3.8–4.0 ppm .

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, general precautions for carbazole derivatives include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates during synthesis .

- Waste disposal : Segregate halogenated byproducts (if any) for appropriate hazardous waste treatment .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

Discrepancies in NMR or MS data may arise from rotamers , solvent effects , or impurities . Strategies include:

- Variable-temperature NMR : Identify dynamic rotational barriers in the propoxy chain by analyzing peak splitting changes at elevated temperatures .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity and rule out adducts or decomposition products .

- Comparative crystallography : Cross-validate with known carbazole-benzoate analogs (e.g., from IUCr databases) to resolve ambiguities .

Q. What strategies optimize yield in the Williamson ether synthesis step?

Key factors impacting yield:

- Base selection : Use anhydrous K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the carbazole nitrogen .

- Temperature control : Maintain 60–80°C to balance reaction rate and side reactions (e.g., epoxide ring-opening in propylene derivatives) .

- Workup : Extract unreacted starting materials with dichloromethane/water partitions before column chromatography .

Q. How can method validation ensure reliability in quantifying this compound?

Follow pharmacopeial guidelines (e.g., USP, EMA) for:

Q. What are the implications of stereochemical impurities in this compound?

The 2-hydroxypropoxy linker introduces a chiral center. Contamination with diastereomers can affect:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.